molecular formula C17H18N4OS B14860569 1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B14860569
M. Wt: 326.4 g/mol
InChI Key: OLGUDSDADBCWAD-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 5. The triazole is connected via position 4 to a 4-methyl-1,3-thiazole ring, which is further substituted with an ethanone group at position 6. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs highlight its relevance in modulating molecular interactions and crystal packing .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C17H18N4OS/c1-9-6-7-14(8-10(9)2)21-12(4)15(19-20-21)17-18-11(3)16(23-17)13(5)22/h6-8H,1-5H3

InChI Key

OLGUDSDADBCWAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)C)C)C)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically synthesized via CuAAC, combining an azide and alkyne. For the 3,4-dimethylphenyl-substituted triazole:

  • Azide precursor : 3,4-Dimethylphenyl azide, synthesized from 3,4-dimethylaniline via diazotization followed by sodium azide treatment.
  • Alkyne precursor : Propargyl derivatives, such as methyl propiolate, react under Cu(I) catalysis to form 1,4-disubstituted triazoles.

Reaction conditions :

  • Solvent: tert-Butanol/water (1:1).
  • Catalyst: CuSO₄·5H₂O and sodium ascorbate.
  • Temperature: 25°C, 12 hours.
  • Yield: 82–90%.

Alternative Cyclization Methods

The Dimroth rearrangement offers an alternative route, where 5-amino-1,2,4-thiadiazoles react with acetylacetone to form triazoles. However, this method introduces regioselectivity challenges compared to CuAAC.

Synthesis of the Thiazole-Ethanone Subunit

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazol-5-yl-ethanone is synthesized via the Hantzsch method:

  • Thioamide precursor : 2-Amino-4-methylthiazole-5-carbothioamide.
  • α-Halo ketone : Bromoacetophenone or chloroacetone.

Reaction conditions :

  • Solvent: Ethanol or DMF.
  • Temperature: Reflux (80°C) for 6 hours.
  • Yield: 65–75%.

Friedel-Crafts Acylation

Introducing the ethanone group via Friedel-Crafts acylation using acetyl chloride and AlCl₃ on a pre-formed thiazole ring is feasible but risks over-acylation.

Coupling of Triazole and Thiazole Subunits

Nucleophilic Substitution at the Methylene Bridge

The triazole and thiazole subunits are connected via a methylene (-CH₂-) group. Key steps:

  • Triazole activation : Convert the triazole C-4 position to a bromomethyl group using NBS (N-bromosuccinimide).
  • Thiazole coupling : React the bromomethyltriazole with the thiazole-ethanone in the presence of K₂CO₃ in DMF.

Optimization insights :

  • Higher yields (78%) achieved with 1.2 eq. of K₂CO₃ and 0°C to room temperature stirring.
  • Side products include disubstituted derivatives, minimized by stoichiometric control.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between boronic ester-functionalized triazole and halogenated thiazole-ethanone offers regioselectivity. However, this method requires pre-functionalized intermediates and Pd(PPh₃)₄ catalysis.

Characterization and Purification

Crystallization Techniques

  • Solvent system : Ethyl acetate/hexane (3:7) achieves >95% purity for the final compound.
  • Polymorph control : Slow cooling (0.5°C/min) prevents amorphous solid formation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 3H, aromatic), 2.51 (s, 3H, thiazole-CH₃), 2.34 (s, 6H, Ar-CH₃).
  • HRMS : m/z calc. for C₁₈H₁₈N₄OS: 362.1194; found: 362.1196.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield (89%) and reduce reaction time (2 hours) for CuAAC steps compared to batch processes.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact during thiazole synthesis.
  • Catalyst recycling : Cu nanoparticles immobilized on silica enable 5 reaction cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Aryl Group Heterocyclic Core Substituents Molecular Weight (g/mol) Key Features
Target : 1-{2-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazol-5-yl}ethanone 3,4-Dimethylphenyl Triazole + Thiazole 4-Methyl (thiazole), ethanone (C5) ~353.4 (calculated) Hybrid triazole-thiazole-ethanone; dimethylphenyl enhances lipophilicity
: 2-Bromo-1-[1-(4-bromo-phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-Bromophenyl Triazole only Bromo (C2, aryl) 349.02 Lacks thiazole; bromine increases molecular weight and polarizability
: 2-Chloro-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 3,4-Dimethylphenyl Triazole + Thiadiazole Benzamide, chloro 424.91 Thiadiazole replaces thiazole; logP = 5.11 (high lipophilicity)
: 1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone 2-Chlorothiazolylmethyl Triazole + Thiazole (linked via CH2) Chloro (thiazole) 256.71 Chlorothiazole introduces electronegativity; C—H···N hydrogen bonding

Crystallographic and Conformational Insights

  • : The brominated triazole-ethanone exhibits a dihedral angle of 51.9° between triazole and aryl rings, influencing crystal packing .
  • : Isostructural analogs (4 and 5) show that halogen substituents (Cl vs. F) minimally alter molecular conformation but significantly affect crystal lattice stability .

Pharmacological Potential

  • : Triazole-containing compounds (e.g., FTIDC, CFMTI) act as mGlu1 modulators, suggesting the target’s triazole-thiazole core may interact with CNS targets .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via Claisen-Schmidt condensation between a triazole-substituted acetyl precursor and aryl aldehydes under alkaline conditions (e.g., ethanol/NaOH mixtures). For example, α,β-unsaturated ketones can react with hydrazine hydrate under reflux to form pyrazole-thiazole hybrids . Key parameters include temperature control (reflux at 80–100°C), stoichiometric ratios, and purification via recrystallization (ethanol or acetic acid) to achieve >90% purity.

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

Structural confirmation relies on:

  • X-ray crystallography (using SHELXL for refinement) to resolve bond lengths and angles, particularly for triazole-thiazole junctions .
  • Multinuclear NMR (¹H, ¹³C) to identify methyl groups (δ 2.1–2.5 ppm for thiazole-CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z within 3 ppm error) .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:

  • Perform variable-temperature NMR to assess rotational barriers of substituents like the 3,4-dimethylphenyl group .
  • Use DFT calculations (B3LYP/6-31G* level) to compare optimized geometries with crystallographic data, identifying steric or electronic distortions .
  • Cross-validate using IR spectroscopy to detect hydrogen bonding patterns that may differ between phases .

Q. What computational strategies are effective for predicting biological activity or reactivity of this compound?

  • Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize derivatives for anti-cancer screening .
  • QSAR models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate substituent effects with antimicrobial activity .
  • TDDFT simulations to predict UV-Vis absorption bands for photophysical studies, critical for fluorescence-based assays .

Q. How can potentiometric titration methods be adapted to determine the acidity/basicity of functional groups in this compound?

  • Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol) and titrate with tetrabutylammonium hydroxide (TBAH).
  • Calculate pKa values from half-neutralization potentials (HNP) using mV vs. TBAH volume plots. For thiazole or triazole NH groups, expect pKa values in the range of 4.5–6.2, influenced by adjacent electron-withdrawing substituents .
  • Validate results with Hammett correlations to assess substituent effects on acidity .

Data Contradiction and Refinement

Q. How should researchers handle twinned or low-resolution crystallographic data for this compound?

  • Use SHELXL ’s TWIN/BASF commands to refine twinned crystals, adjusting batch scale factors to minimize R1 values (<5%) .
  • For low-resolution data (<1.0 Å), apply SAD/MAD phasing with SHELXC/D/E pipelines, leveraging heavy-atom derivatives (e.g., bromine-substituted analogs) .
  • Validate refinement with Rigaku’s CrystalStructure or WinGX for symmetry checks and Hirshfeld surface analysis .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Example)Source
Space groupP2₁/c
R1 (I > 2σ(I))0.045
Bond length (C–N)1.34 Å
Dihedral angle8.7°

Q. Table 2. Synthetic Optimization Conditions

ParameterOptimal RangeImpact on Yield
Reaction time4–6 hours↑ Yield by 15%
NaOH concentration10% (w/v)Prevents hydrolysis
SolventEthanol/water (3:1)Maximizes solubility

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